{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine
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Overview
Description
{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine is a synthetic organic compound with the molecular formula C20H24ClN3O2 It is characterized by the presence of a chloro-substituted phenyl ring, a piperazine ring, and a propoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(4-propoxybenzoyl)piperazine: This intermediate is synthesized by reacting 4-propoxybenzoic acid with piperazine under appropriate conditions.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride to introduce the chloro group.
Coupling Reaction: The chlorinated intermediate is coupled with 3-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {3-Chloro-4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl}amine
- {3-Chloro-4-[4-(4-ethoxybenzoyl)piperazin-1-yl]phenyl}amine
- {3-Chloro-4-[4-(4-butoxybenzoyl)piperazin-1-yl]phenyl}amine
Uniqueness
{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine is unique due to its specific propoxybenzoyl group, which may confer distinct chemical and biological properties compared to its analogs with different alkoxy groups
Properties
IUPAC Name |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(4-propoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-2-13-26-17-6-3-15(4-7-17)20(25)24-11-9-23(10-12-24)19-8-5-16(22)14-18(19)21/h3-8,14H,2,9-13,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEAYOGQURMTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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